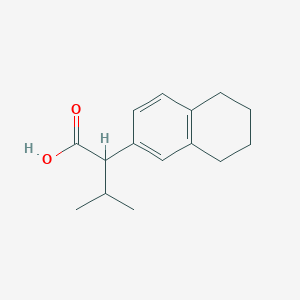
1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine, also known as BRD-9184, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine is not fully understood. However, it has been shown to inhibit the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This results in the repression of gene expression. 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has also been shown to inhibit the activity of PKC, which is involved in various signaling pathways. Additionally, 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been shown to inhibit the activity of PDEs, which are enzymes that degrade cyclic nucleotides. This results in an increase in intracellular cyclic nucleotide levels, which can lead to various physiological effects.
Biochemical and Physiological Effects:
1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been shown to have cardioprotective effects in animal models of cardiovascular diseases. These effects are thought to be due to the inhibition of HDACs, PKC, and PDEs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine in lab experiments is its specificity. It has been shown to have high selectivity for its target enzymes and proteins. Additionally, 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been shown to have low toxicity in animal models. However, one limitation of using 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine. This will help to identify potential new targets for drug development. Finally, future studies should focus on improving the solubility and bioavailability of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine to make it more suitable for use in clinical trials.
Méthodes De Synthèse
The synthesis of 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 2-bromo-4-methoxyphenol with isopropyl magnesium bromide to form the corresponding Grignard reagent. This is followed by the reaction with 2-chloro-5-methoxybenzenethiol to form the intermediate compound. The final step involves the reaction of the intermediate with piperidine to form 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and proteins, including histone deacetylases (HDACs), protein kinase C (PKC), and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes such as gene expression, cell signaling, and cell cycle regulation. Therefore, 1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine has the potential to be used as a treatment for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Nom du produit |
1-(3-Bromo-4-isopropoxy-5-methoxybenzothioyl)piperidine |
|---|---|
Formule moléculaire |
C16H22BrNO2S |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C16H22BrNO2S/c1-11(2)20-15-13(17)9-12(10-14(15)19-3)16(21)18-7-5-4-6-8-18/h9-11H,4-8H2,1-3H3 |
Clé InChI |
BQKBKHUTIHGCIT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(=S)N2CCCCC2)OC |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1Br)C(=S)N2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)

![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)

![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)

![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)


![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)

